molecular formula C28H38N2O2 B12431433 Tegileridine CAS No. 2095345-66-5

Tegileridine

Cat. No.: B12431433
CAS No.: 2095345-66-5
M. Wt: 434.6 g/mol
InChI Key: YUMLNLMFBWBKSK-OHSXHVKISA-N
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Preparation Methods

The synthetic routes and reaction conditions for tegileridine involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are optimized to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Tegileridine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Tegileridine has a wide range of scientific research applications, including:

Mechanism of Action

Tegileridine exerts its effects by selectively activating the μ-opioid receptor, specifically the G-protein-coupled pathway. This activation leads to strong central analgesic effects while minimizing the activation of the β-arrestin-2 pathway, which is associated with adverse events like respiratory depression and gastrointestinal dysfunction. The molecular targets and pathways involved include the μ-opioid receptor and associated G-protein signaling pathways .

Comparison with Similar Compounds

Tegileridine is similar to compounds such as oliceridine, TRV734, and SHR9352. These compounds also act as biased agonists, preferentially activating the G-protein signaling pathway over β-arrestin 2 recruitment. What sets this compound apart is its specific efficacy and safety profile, which has been optimized for the treatment of postoperative pain. The similar compounds include:

Properties

CAS No.

2095345-66-5

Molecular Formula

C28H38N2O2

Molecular Weight

434.6 g/mol

IUPAC Name

(1S,4S)-4-ethoxy-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C28H38N2O2/c1-2-31-25-13-12-24(22-9-3-4-10-23(22)25)29-19-16-27(26-11-5-8-18-30-26)17-20-32-28(21-27)14-6-7-15-28/h3-5,8-11,18,24-25,29H,2,6-7,12-17,19-21H2,1H3/t24-,25-,27+/m0/s1

InChI Key

YUMLNLMFBWBKSK-OHSXHVKISA-N

Isomeric SMILES

CCO[C@H]1CC[C@@H](C2=CC=CC=C12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5

Canonical SMILES

CCOC1CCC(C2=CC=CC=C12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5

Origin of Product

United States

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